molecular formula C9H8FNO4 B8769537 4'-Fluoro-2'-methoxy-5'-nitroacetophenone

4'-Fluoro-2'-methoxy-5'-nitroacetophenone

Cat. No.: B8769537
M. Wt: 213.16 g/mol
InChI Key: CAWGDJHLJNLXPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4'-Fluoro-2'-methoxy-5'-nitroacetophenone is an organic compound with the molecular formula C9H8FNO4 It is a derivative of acetophenone, where the phenyl ring is substituted with fluoro, methoxy, and nitro groups

Preparation Methods

Synthetic Routes and Reaction Conditions: 4'-Fluoro-2'-methoxy-5'-nitroacetophenone can be synthesized through several methods. One common approach involves the nitration of 4-fluoro-2-methoxyacetophenone using a mixture of concentrated sulfuric acid and nitric acid. The reaction is typically carried out at low temperatures to control the nitration process and avoid over-nitration.

Industrial Production Methods: In an industrial setting, the production of 1-(4-fluoro-2-methoxy-5-nitrophenyl)ethanone may involve continuous flow reactors to ensure precise control over reaction conditions. This method enhances yield and purity while minimizing the formation of by-products.

Chemical Reactions Analysis

Types of Reactions: 4'-Fluoro-2'-methoxy-5'-nitroacetophenone undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Oxidation: The ethanone group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

    Reduction: Hydrogen gas and palladium on carbon.

    Substitution: Sodium methoxide in methanol.

    Oxidation: Potassium permanganate in an acidic medium.

Major Products:

    Reduction: 1-(4-Fluoro-2-methoxy-5-aminophenyl)ethanone.

    Substitution: 1-(4-Fluoro-2-methoxy-5-substitutedphenyl)ethanone.

    Oxidation: 1-(4-Fluoro-2-methoxy-5-nitrophenyl)acetic acid.

Scientific Research Applications

4'-Fluoro-2'-methoxy-5'-nitroacetophenone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-fluoro-2-methoxy-5-nitrophenyl)ethanone depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, potentially leading to therapeutic effects.

Comparison with Similar Compounds

  • 1-(4-Fluoro-5-methoxy-2-nitrophenyl)ethanone
  • 1-(4-Fluoro-2-methoxy-3-nitrophenyl)ethanone
  • 1-(4-Fluoro-2-methoxy-5-nitrophenyl)propanone

Comparison: 4'-Fluoro-2'-methoxy-5'-nitroacetophenone is unique due to the specific positioning of the fluoro, methoxy, and nitro groups on the phenyl ring. This unique arrangement influences its chemical reactivity and biological activity, making it distinct from other similar compounds.

Properties

Molecular Formula

C9H8FNO4

Molecular Weight

213.16 g/mol

IUPAC Name

1-(4-fluoro-2-methoxy-5-nitrophenyl)ethanone

InChI

InChI=1S/C9H8FNO4/c1-5(12)6-3-8(11(13)14)7(10)4-9(6)15-2/h3-4H,1-2H3

InChI Key

CAWGDJHLJNLXPX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=C(C=C1OC)F)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

In nitrogen atmosphere, conc. sulfuric acid 36 mL was added to 1-(4-fluoro-2-methoxyphenyl)ethanone 5.50 g, followed by heating to homogeneity. Cooling the same with salt-ice, potassium nitrate 3.47 g was added little by little, followed by an hour's stirring. The reaction liquid was poured in ice water, and the precipitated crystals were recovered by filtration and washed with water. Drying the crystals, 6.47 g of the title compound was obtained.
Quantity
36 mL
Type
reactant
Reaction Step One
Quantity
5.5 g
Type
reactant
Reaction Step One
[Compound]
Name
salt-ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
potassium nitrate
Quantity
3.47 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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